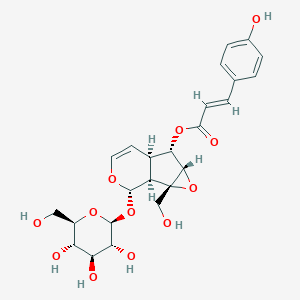
Htsip
描述
High-Throughput Stable Isotope Probing (HT-SIP) is an advanced technique used to identify and study the metabolic activities of microorganisms in their natural environments. This method involves the incorporation of isotopically labeled substrates into microbial DNA, allowing researchers to trace the flow of nutrients and carbon through microbial communities.
准备方法
Synthetic Routes and Reaction Conditions
HT-SIP involves the use of isotopically labeled substrates, such as carbon-13 or nitrogen-15, which are introduced into the environment where the microbial community resides. The microorganisms incorporate these labeled substrates into their DNA during growth and metabolism.
Industrial Production Methods
The preparation of isotopically labeled substrates is typically carried out in specialized laboratories. These substrates are synthesized using chemical or biological methods to ensure high purity and specific isotopic enrichment. The labeled substrates are then introduced into the microbial environment under controlled conditions to facilitate the incorporation into microbial DNA.
化学反应分析
Types of Reactions
HT-SIP primarily involves the incorporation of isotopically labeled substrates into microbial DNA through metabolic processes. The key reactions include:
Incorporation of carbon-13 or nitrogen-15 into microbial DNA: This occurs during the synthesis of nucleotides, which are the building blocks of DNA.
Metabolic transformations: Microorganisms metabolize the labeled substrates, leading to the incorporation of isotopic labels into various cellular components.
Common Reagents and Conditions
Isotopically labeled substrates: Carbon-13 labeled glucose, nitrogen-15 labeled ammonium, etc.
Growth media: Nutrient-rich media that supports the growth of the target microbial community.
Incubation conditions: Optimal temperature, pH, and oxygen levels to promote microbial growth and metabolism.
Major Products Formed
The major products formed during HT-SIP include isotopically labeled DNA, which can be extracted and analyzed to determine the metabolic activities and interactions of the microbial community.
科学研究应用
HT-SIP has a wide range of applications in scientific research, including:
Microbial ecology: Studying the interactions and functions of microorganisms in various environments, such as soil, water, and the human gut.
Biogeochemical cycling: Investigating the roles of microorganisms in nutrient and carbon cycling in ecosystems.
Environmental monitoring: Tracking the degradation of pollutants and the bioremediation potential of microbial communities.
Medical research: Understanding the role of the microbiome in human health and disease.
作用机制
The mechanism of HT-SIP involves the incorporation of isotopically labeled substrates into microbial DNA during metabolic processes. The labeled DNA is then extracted and analyzed using techniques such as density gradient centrifugation and sequencing. This allows researchers to identify the active members of the microbial community and their metabolic activities.
相似化合物的比较
HT-SIP is unique in its ability to provide high-resolution insights into the metabolic activities of microorganisms in their natural environments. Similar techniques include:
DNA-SIP (Stable Isotope Probing): A lower-throughput method that also uses isotopically labeled substrates to study microbial metabolism.
RNA-SIP: Uses isotopically labeled substrates to study the active members of the microbial community by analyzing labeled RNA.
Protein-SIP: Focuses on the incorporation of isotopic labels into microbial proteins to study metabolic activities.
HT-SIP stands out due to its high-throughput capabilities, allowing for the simultaneous analysis of multiple samples and providing more comprehensive insights into microbial communities.
属性
IUPAC Name |
(2R,3R)-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c25-22-16-19-7-2-1-6-18(19)15-21(22)24-13-11-23(12-14-24)10-9-17-5-3-4-8-20(17)23/h1-8,21-22,25H,9-16H2/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYGCLVHZQJRQJ-FGZHOGPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3CC4=CC=CC=C4CC3O)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)[C@@H]3CC4=CC=CC=C4C[C@H]3O)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935957 | |
| Record name | 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158628-45-6 | |
| Record name | 1'-(2-Hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro(1H-indene-1,4'-piperidine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158628456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)






![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)



![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)

